molecular formula C14H17N3O5S B2779843 Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 393839-00-4

Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No. B2779843
CAS RN: 393839-00-4
M. Wt: 339.37
InChI Key: MIVOBFHZZYLGLK-PFONDFGASA-N
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Description

The compound “Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, which was found to increase monoclonal antibody production . Another study reported the synthesis of a series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the reaction conditions and the presence of other reactants. One study reported that a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some similar compounds have been described as colorless to yellow liquid or semi-solid .

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

Research has explored the chemical transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into various substituted derivatives, demonstrating its utility as a precursor in synthetic organic chemistry. One study transformed this compound with aromatic amines and monosubstituted hydrazines to produce 5-aryl and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing its versatility in creating pharmacologically relevant compounds (Albreht et al., 2009).

Synthesis of Heterocyclic Compounds

Another significant application involves the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were created through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This process demonstrates the compound's role in producing heterocyclic structures with potential for diverse biological activities (Mohamed, 2021).

Antioxidant Activity

In the realm of medicinal chemistry, derivatives of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, synthesized from ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate, have shown remarkable antioxidant activity. This highlights the potential of these compounds in therapeutic applications aimed at combating oxidative stress-related diseases (Zaki et al., 2017).

Conformational Studies and Drug Design

The compound's derivatives have also been investigated for their role in drug design, particularly as GPIIb/IIIa integrin antagonists. Studies focusing on conformational restriction units and substituted benzamidine structures of these derivatives have provided insights into the molecular basis of their activity, paving the way for the development of new therapeutic agents (Hayashi et al., 1998).

Future Directions

The future research directions for this compound could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Further structural optimization of similar compounds could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-4-22-13(21)12-8(2)16(3)14(23-12)15-9(18)7-17-10(19)5-6-11(17)20/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVOBFHZZYLGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CN2C(=O)CCC2=O)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

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